(2-Chloro-4,5-dimethylphenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-4,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTLSMDJCOIKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Kinetics of 2 Chloro 4,5 Dimethylphenyl Methanol Transformations
Elucidation of Catalytic Cycles in Arylation Reactions
The arylation of benzylic alcohols, including (2-Chloro-4,5-dimethylphenyl)methanol, to form diarylmethanes is a pivotal carbon-carbon bond-forming reaction. Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful tool for this transformation. researchgate.netyoutube.com A plausible catalytic cycle for the arylation of this compound with an aryl halide (Ar-X) is depicted below, drawing upon mechanistic studies of similar systems. masterorganicchemistry.comacs.org
Proposed Catalytic Cycle for Nickel-Catalyzed Arylation:
Activation of the Alcohol: The reaction often commences with the in situ activation of the hydroxymethyl group of this compound. This can be achieved through reaction with an activating agent, such as dimethyl oxalate (B1200264) (DMO), to form the corresponding benzyl (B1604629) oxalate. This transformation enhances the leaving group ability of the oxygen functionality. masterorganicchemistry.com
Oxidative Addition to Ni(0): A low-valent nickel(0) species, typically generated in situ, undergoes oxidative addition with the aryl halide (Ar-X) to form an arylnickel(II) intermediate, [Ar-Ni(II)-X].
Radical Formation: Concurrently, the activated benzyl oxalate of this compound can react with the nickel catalyst or a reductant, possibly through a single-electron transfer (SET) process, to generate a (2-chloro-4,5-dimethylphenyl)methyl radical. researchgate.netacs.org
Radical-Intermediate Coupling: This benzylic radical then couples with the arylnickel(II) intermediate.
Reductive Elimination: The resulting transient organonickel(III) species undergoes reductive elimination to furnish the desired diarylmethane product and regenerate a nickel(I) species.
Catalyst Regeneration: The nickel(I) species is then reduced back to the active nickel(0) catalyst by a stoichiometric reductant (e.g., manganese or zinc), completing the catalytic cycle.
The substrate scope for such reactions is generally broad, tolerating a variety of electronically diverse aryl electrophiles. researchgate.netyoutube.com
Kinetic Studies of Hydroxymethyl Group Derivatization
The hydroxymethyl group of this compound is amenable to various derivatization reactions, most notably esterification and etherification. Kinetic studies of these transformations provide valuable insights into reaction rates and mechanisms.
Esterification:
The esterification of benzylic alcohols is a well-studied process. For instance, the conversion of chlorobenzyl chlorides to chlorobenzyl alcohols can proceed via the corresponding benzoate (B1203000) esters. Kinetic studies on the esterification of various chlorobenzyl chlorides with aqueous sodium benzoate in the presence of a phase-transfer catalyst have shown that the reaction follows pseudo-first-order kinetics. researchgate.net The rate of reaction is influenced by factors such as temperature, catalyst loading, and the concentration of the aqueous phase.
Below is a representative data table illustrating the effect of temperature on the pseudo-first-order rate constant for the esterification of a substituted benzyl chloride, which can be considered analogous to the derivatization of this compound.
| Temperature (°C) | Pseudo-First-Order Rate Constant (k, min-1) |
|---|---|
| 50 | 0.025 |
| 60 | 0.052 |
| 70 | 0.105 |
Etherification:
The etherification of benzylic alcohols can be catalyzed by various reagents, including iron(III) chloride. nih.gov The reaction of this compound with another alcohol would proceed via a carbocationic intermediate, with the rate being dependent on the stability of this intermediate. The presence of two electron-donating methyl groups on the aromatic ring would stabilize the benzylic carbocation, thus facilitating the etherification process. Kinetic studies on the etherification of substituted benzyl alcohols have shown that the reaction rates are sensitive to the electronic nature of the substituents on the aromatic ring.
Stereochemical Considerations in Substituted Benzylic Alcohol Synthesis
The synthesis of chiral, enantioenriched benzylic alcohols is of great importance in the pharmaceutical and fine chemical industries. When considering the synthesis of a chiral derivative of this compound, where the benzylic carbon is a stereocenter, several stereochemical aspects must be taken into account.
Asymmetric Synthesis:
The enantioselective addition of organometallic reagents to the corresponding aldehyde, 2-chloro-4,5-dimethylbenzaldehyde, is a common strategy for preparing chiral this compound. The stereochemical outcome of such reactions is highly dependent on the chiral catalyst or auxiliary employed. For instance, chiral ligands can coordinate to the metal of the organometallic reagent, creating a chiral environment that directs the nucleophilic attack on one face of the aldehyde carbonyl group, leading to the preferential formation of one enantiomer.
Diastereoselective Synthesis:
In cases where the nucleophile itself contains a stereocenter, the synthesis of substituted benzylic alcohols can lead to the formation of diastereomers. The diastereoselectivity of such reactions is influenced by both the existing stereocenter in the nucleophile and the chiral catalyst or reaction conditions. High levels of diastereoselectivity can often be achieved by matching the stereochemical preferences of the substrate and the catalyst. The inherent steric and electronic properties of the 2-chloro and 4,5-dimethyl substituents on the aromatic ring of this compound would play a role in directing the approach of the nucleophile, thus influencing the diastereomeric ratio of the product.
A representative table showing the effect of different chiral ligands on the enantiomeric excess (ee) in the synthesis of a chiral benzylic alcohol is provided below.
| Ligand | Enantiomeric Excess (ee, %) | Major Enantiomer Configuration |
|---|---|---|
| (R)-BINOL | 92 | (R) |
| (S)-ProPhenol | 85 | (S) |
| Chiral Diamine A | 95 | (R) |
Mechanistic Insights into Dehalogenation and Aromatic Substitution Reactions
The chloro substituent on the aromatic ring of this compound can undergo both dehalogenation and nucleophilic aromatic substitution reactions, each proceeding through distinct mechanisms.
Dehalogenation:
Palladium-catalyzed hydrodehalogenation is a common method for removing aryl chlorides. The mechanism typically involves the following key steps:
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound to form an arylpalladium(II) chloride intermediate.
Hydride Transfer: A hydride source, such as a silane, an alcohol, or hydrogen gas, transfers a hydride to the palladium center.
Reductive Elimination: The resulting arylpalladium(II) hydride species undergoes reductive elimination to yield the dehalogenated product, (4,5-dimethylphenyl)methanol, and regenerates the Pd(0) catalyst.
The rate of dehalogenation can be influenced by the electronic properties of the substituents on the aromatic ring. The electron-donating methyl groups in this compound may slightly decrease the rate of oxidative addition compared to an unsubstituted chlorobenzene.
Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on this compound, where the chloride is replaced by a nucleophile, is generally challenging due to the presence of electron-donating methyl groups, which deactivate the ring towards nucleophilic attack. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group.
The mechanism of SNAr involves two main steps:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chloro substituent, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Loss of Leaving Group: The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substitution product.
Given the electronic nature of the substituents in this compound, harsh reaction conditions would likely be required for any nucleophilic aromatic substitution to occur. The steric hindrance from the ortho-methyl group could also impede the approach of the nucleophile.
Derivatization and Analog Synthesis of 2 Chloro 4,5 Dimethylphenyl Methanol
Synthesis of Ethers and Esters
The hydroxyl group of (2-Chloro-4,5-dimethylphenyl)methanol is a primary site for derivatization, readily undergoing reactions to form ethers and esters. These transformations are fundamental in modifying the steric and electronic properties of the molecule.
Protection and Deprotection Strategies of the Hydroxymethyl Group
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxymethyl group. This is achieved by converting it into a stable protecting group that can be selectively removed later in the synthetic sequence. Common protecting groups for benzyl (B1604629) alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ether, and benzyl ethers.
The protection of this compound can be achieved by reacting it with a suitable silyl chloride, for instance, tert-butyldimethylsilyl chloride, in the presence of a base like imidazole. Deprotection is typically accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
| Protecting Group | Protection Reagents | Deprotection Reagents |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF |
| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C |
Formation of Benzylic Ethers
The synthesis of benzylic ethers from this compound can be accomplished through the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
For example, the reaction of this compound with methyl iodide in the presence of sodium hydride would yield (2-Chloro-4,5-dimethylphenyl)methoxymethane.
| Alkylating Agent | Base | Product |
| Methyl iodide | NaH | (2-Chloro-4,5-dimethylphenyl)methoxymethane |
| Ethyl bromide | KH | (2-Chloro-4,5-dimethylphenyl)ethoxymethane |
Oxidation and Reduction Products
The oxidation state of the benzylic carbon in this compound can be readily altered to afford the corresponding aldehydes, carboxylic acids, or the fully reduced alkylated chlorobenzene.
Conversion to Corresponding Aldehydes and Carboxylic Acids
The selective oxidation of this compound to 2-Chloro-4,5-dimethylbenzaldehyde can be achieved using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this transformation, preventing over-oxidation to the carboxylic acid.
Further oxidation of the aldehyde, or direct oxidation of the alcohol using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), yields 2-Chloro-4,5-dimethylbenzoic acid.
| Product | Oxidizing Agent |
| 2-Chloro-4,5-dimethylbenzaldehyde | PCC, Dess-Martin periodinane |
| 2-Chloro-4,5-dimethylbenzoic acid | KMnO₄, Jones Reagent |
Reduction to Alkylated Chlorobenzenes
The complete removal of the hydroxyl group to afford the corresponding alkylated chlorobenzene, 1-Chloro-2,3,5-trimethylbenzene, can be achieved through reduction. A common method for the reduction of benzylic alcohols is catalytic hydrogenation. This typically involves reacting the alcohol with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
| Product | Reducing Agent | Catalyst |
| 1-Chloro-2,3,5-trimethylbenzene | H₂ | Pd/C |
Introduction of Additional Functional Groups on the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the existing substituents (chloro and two methyl groups) will influence the position of the incoming electrophile. The chloro group is an ortho, para-director, while the methyl groups are also ortho, para-directors. The combined effect of these groups will determine the regioselectivity of the substitution. Based on the related compound 1-chloro-2,3-dimethylbenzene, electrophilic attack is expected to occur at the positions ortho and para to the activating methyl groups, and meta to the deactivating chloro group.
For instance, nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. This reaction is expected to yield a mixture of nitro-substituted isomers. Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide, which would also lead to substitution on the aromatic ring.
| Reaction | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | Nitro-(2-chloro-4,5-dimethylphenyl)methanol isomers |
| Bromination | Br₂, FeBr₃ | Bromo-(2-chloro-4,5-dimethylphenyl)methanol isomers |
Exploration of Isomeric Forms and Related Aryl Methanols
The substitution pattern on the aromatic ring of aryl methanols significantly influences their chemical reactivity and physical properties. In the case of this compound, the positions of the chloro and methyl groups are critical. The exploration of its isomers and other related aryl methanols provides valuable insights into structure-activity relationships and informs the synthesis of novel derivatives and analogs.
The synthesis of these isomeric forms typically involves the reduction of the corresponding benzaldehydes or benzoic acid derivatives. A common and effective method is the reduction of the aldehyde functional group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, (2-Chloro-4-methylphenyl)methanol can be synthesized by the reduction of 2-chloro-4-methylbenzaldehyde. Similarly, other isomers are generally prepared from their respective aldehyde precursors.
The hydroxyl group of these benzyl alcohol isomers readily undergoes typical reactions such as esterification and etherification. For example, reaction with a carboxylic acid or its derivative in the presence of an acid catalyst yields the corresponding ester.
Below is a comparative table of several known positional isomers of chloro-dimethylphenyl methanol (B129727) and other closely related aryl methanols. The availability of starting materials and the directing effects of the substituents on the aromatic ring are key factors in their synthetic accessibility.
Table 1: Isomeric Forms of Chloro-dimethylphenyl Methanol and Related Compounds
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | ![]() | Not readily available | C₉H₁₁ClO | 170.64 |
| (4-Chloro-2,5-dimethylphenyl)methanol | ![]() | 1343274-82-7 | C₉H₁₁ClO | 170.64 |
| (4-Chloro-2,6-dimethylphenyl)methanol (B1429865) | ![]() | 132043-52-8 | C₉H₁₁ClO | 170.64 |
| (2-Chloro-4-methylphenyl)methanol | ![]() | 39652-31-8 | C₈H₉ClO | 156.61 |
| (3,4-Dimethylphenyl)methanol | ![]() | 6966-10-5 | C₉H₁₂O | 136.19 |
| (2,5-Dimethylphenyl)methanol | ![]() | 53957-33-8 | C₉H₁₂O | 136.19 |
The synthesis of these related structures often follows established organic chemistry principles. For example, the preparation of (4-chloro-2,6-dimethylphenyl)methanol can be achieved through the reduction of 4-chloro-2,6-dimethylbenzaldehyde, which itself can be synthesized from 4-chloro-2,6-dimethylbromobenzene via lithiation and subsequent reaction with N,N-dimethylformamide (DMF). google.comgoogle.com
Further research into the synthesis and derivatization of a broader range of these isomeric aryl methanols would be beneficial for developing a more comprehensive understanding of their chemical space and potential applications. The subtle electronic and steric differences imparted by the varied substitution patterns can lead to significant changes in the biological activity and material properties of their derivatives.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Proton/Carbon Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of (2-Chloro-4,5-dimethylphenyl)methanol is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the hydroxyl proton, and the methyl protons. The aromatic region would likely display two singlets, corresponding to the two non-equivalent aromatic protons. The benzylic methylene protons adjacent to the hydroxyl group would appear as a singlet, and the two methyl groups on the aromatic ring would also present as singlets, albeit with slightly different chemical shifts due to their distinct electronic environments. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary with concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. It is anticipated to show nine distinct signals: six for the aromatic carbons (four substituted and two protonated), one for the benzylic methylene carbon, and two for the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the chloro, hydroxymethyl, and methyl substituents.
Predicted ¹H and ¹³C NMR data for this compound are presented in the table below, based on the analysis of structurally similar compounds.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | ~7.2-7.4 (2H, s) | - |
| -CH₂OH | ~4.6 (2H, s) | ~63 |
| -OH | Variable (1H, broad s) | - |
| Ar-CH₃ | ~2.2-2.3 (6H, s) | ~19-20 |
| Aromatic-C | - | ~128-140 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns. For this compound (C₉H₁₁ClO), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), with two peaks separated by two m/z units (M⁺ and M+2).
Common fragmentation pathways would likely involve the loss of the hydroxyl group, the chloromethyl radical, or the entire hydroxymethyl group, leading to the formation of a stable benzylic cation.
Key predicted mass spectrometry data is summarized in the following table.
| Ion | Predicted m/z | Description |
| [M]⁺ | 170/172 | Molecular ion with characteristic 3:1 isotopic pattern for Chlorine |
| [M-OH]⁺ | 153/155 | Loss of the hydroxyl radical |
| [M-CH₂OH]⁺ | 139/141 | Loss of the hydroxymethyl radical |
| [C₈H₈Cl]⁺ | 139/141 | Benzylic cation fragment |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the primary alcohol would appear in the 1000-1050 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.
The table below lists the predicted characteristic IR absorption bands.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H | 3200-3600 (broad) | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-3000 | Stretching |
| C=C | 1450-1600 | Aromatic Ring Stretching |
| C-O | 1000-1050 | Stretching |
| C-Cl | 600-800 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Aromatic Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like aromatic rings. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. These absorptions are due to π → π* electronic transitions. The presence of the chloro, methyl, and hydroxymethyl substituents on the benzene ring will influence the wavelength of maximum absorption (λₘₐₓ). It is anticipated that there will be a primary absorption band around 200-220 nm and a secondary, less intense band around 260-280 nm.
Predicted UV-Vis absorption data is provided in the table below.
| Electronic Transition | Predicted λₘₐₓ (nm) | Solvent |
| π → π | ~210-220 | Ethanol/Methanol |
| π → π | ~265-275 | Ethanol/Methanol |
X-Ray Crystallography for Solid-State Structural Analysis (if applicable)
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. To date, there is no publicly available crystal structure for this compound. Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would provide unequivocal structural confirmation and detailed geometric parameters.
Computational Chemistry and Theoretical Studies on 2 Chloro 4,5 Dimethylphenyl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. While specific DFT studies on (2-Chloro-4,5-dimethylphenyl)methanol are not prevalent in published literature, the principles of DFT can be applied to predict its properties based on well-established calculations on analogous substituted aromatic compounds. researchgate.netresearchgate.netmdpi.com
A typical DFT study of this compound would begin with geometry optimization, usually employing a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the molecule's lowest energy conformation. researchgate.net From this optimized structure, a wealth of electronic properties can be calculated.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethyl-substituted benzene (B151609) ring, while the LUMO may have significant contributions from the C-Cl antibonding orbital.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net In this compound, the most negative potential would be concentrated around the oxygen atom of the hydroxyl group due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. nih.gov These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative basis for comparing the reactivity of this compound with other molecules. researchgate.net
| Property | Predicted Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Indicates electron-donating capability (ionization potential) |
| ELUMO | -0.8 eV | Indicates electron-accepting capability (electron affinity) |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical stability and reactivity |
| Electronegativity (χ) | 3.65 eV | Measures the tendency to attract electrons |
| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution |
| Global Electrophilicity (ω) | 2.34 eV | Quantifies the electrophilic nature of the molecule |
Molecular Dynamics (MD) Simulations for Conformation and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insight into conformational dynamics and non-covalent interactions. For a flexible molecule like this compound, MD simulations can reveal its preferred shapes and how it interacts with its environment, such as a solvent.
Conformational Analysis: The primary sources of flexibility in this compound are the rotations around the C(ring)-C(methylene) single bond (dihedral angle φ) and the C(methylene)-O bond (dihedral angle χ). Studies on benzyl (B1604629) alcohol and its derivatives have shown that the -CH₂OH group can adopt various orientations relative to the aromatic ring. researchgate.netresearchgate.net MD simulations would allow for the exploration of the potential energy surface associated with these rotations. It is expected that the molecule would exhibit several low-energy conformations, with the relative populations depending on the balance between steric hindrance from the ortho-chloro and methyl groups and potential intramolecular hydrogen bonding. The gauche and anti conformations of the hydroxyl group would be explored to determine the most stable rotamers. researchgate.net
Intermolecular Interactions: In a polar solvent like water, MD simulations can elucidate the hydrogen bonding network formed by the hydroxyl group of this compound. The oxygen atom can act as a hydrogen bond acceptor, while the hydroxyl hydrogen acts as a donor. aatbio.com Simulations can provide quantitative data on the average number of hydrogen bonds, their lifetimes, and their geometry. Furthermore, the simulations would reveal how the chlorine and methyl substituents influence the solvation shell around the aromatic ring. The chlorinated and methylated aromatic moiety would primarily engage in van der Waals and hydrophobic interactions with surrounding molecules. Studies on similar molecules like chloroxylenol highlight the importance of the hydroxyl group in directing intermolecular interaction patterns. researchgate.net
| Parameter | Predicted Finding | Implication |
|---|---|---|
| Major Conformer (φ) | Perpendicular orientation of the C-O bond relative to the ring plane | Minimizes steric clash between the -CH₂OH group and ring substituents |
| Major Rotamer (χ) | Gauche conformation of the O-H bond | Potential for weak intramolecular interactions or optimal solvent interaction |
| Hydrogen Bonding (in water) | Average of 2-3 hydrogen bonds per molecule (1 donor, 1-2 acceptor) | Defines solubility and interactions in aqueous environments |
| Ring Interactions | Hydrophobic interactions and weak C-H···π contacts | Governs aggregation behavior and interaction with nonpolar entities |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their properties. While often used for biological activity, QSAR can also model physical or chemical properties, making it a valuable tool for designing novel analogs of this compound with tailored characteristics (e.g., solubility, polarity, or stability), independent of a specific biological target. aatbio.comyoutube.com
A hypothetical QSAR study for designing analogs would involve the following steps:
Dataset Creation: A series of analogs of this compound would be designed by systematically modifying the substitution pattern on the phenyl ring (e.g., varying the position or type of halogen, or the number and position of methyl groups).
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. researchgate.net
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links a selection of the most relevant descriptors to a specific property of interest (e.g., predicted octanol-water partition coefficient, a measure of lipophilicity).
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net
This validated model can then be used to predict the properties of virtual, not-yet-synthesized analogs, allowing for the in silico design of new molecules with desired physicochemical profiles. theaic.org
| Analog | Molecular Weight (g/mol) | LogP (Calculated) | Dipole Moment (Debye) | Molecular Surface Area (Ų) |
|---|---|---|---|---|
| This compound | 170.64 | 2.85 | 2.10 | 185.3 |
| (2-Bromo-4,5-dimethylphenyl)methanol | 215.10 | 3.05 | 2.08 | 192.1 |
| (2-Chloro-4-methylphenyl)methanol | 156.61 | 2.50 | 2.15 | 170.5 |
| (2,6-Dichloro-4,5-dimethylphenyl)methanol | 205.09 | 3.40 | 1.80 | 198.6 |
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods can accurately predict various spectroscopic parameters, aiding in the structural elucidation and characterization of molecules. Furthermore, they can be used to map out potential reaction pathways and determine their energetic feasibility.
Spectroscopic Parameters:
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. These predicted spectra are invaluable for assigning peaks in experimental data and confirming the molecular structure.
Vibrational Spectroscopy (IR & Raman): The vibrational frequencies and their corresponding intensities for Infrared (IR) and Raman spectroscopy can be computed from the second derivatives of the energy with respect to atomic displacements. researchgate.net This allows for the theoretical prediction of the vibrational spectrum, which can be compared with experimental data to identify characteristic functional group vibrations, such as the O-H stretch of the alcohol, C-Cl stretch, and aromatic C-H and C=C vibrations. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For this compound, TD-DFT would predict the π→π* transitions characteristic of the substituted benzene ring.
Reaction Pathways: DFT is also a powerful tool for elucidating reaction mechanisms. For instance, the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid is a common transformation for benzyl alcohols. researchgate.net Computational studies can map the entire reaction pathway, including the structures and energies of reactants, transition states, and products. researchgate.net This provides a detailed understanding of the reaction's kinetics and thermodynamics, such as identifying the rate-determining step by calculating the activation energy barriers for each elementary step in the proposed mechanism.
| Parameter | Predicted Value/Finding | Methodology |
|---|---|---|
| ¹H NMR Chemical Shift (δ, ppm) | O-H: ~2-3; CH₂: ~4.6; Aromatic-H: ~7.0-7.2; CH₃: ~2.2 | DFT (GIAO method) |
| IR Frequency (ν, cm⁻¹) | O-H stretch: ~3400; Aromatic C-H stretch: ~3050; C-O stretch: ~1050; C-Cl stretch: ~750 | DFT Frequency Calculation |
| UV-Vis λmax (nm) | ~275 nm (π→π* transition) | TD-DFT |
| Oxidation Pathway | Alcohol → Aldehyde → Carboxylic Acid | DFT Transition State Search |
Applications in Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecules
While specific, detailed research on the direct application of (2-Chloro-4,5-dimethylphenyl)methanol in the synthesis of highly complex molecules is not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically relevant compounds. The synthetic utility can be inferred from the reactivity of similar substituted benzyl (B1604629) alcohols.
Precursor for Pharmacologically Relevant Scaffolds (focusing on synthetic utility, not clinical use)
Substituted benzyl alcohols are fundamental precursors in the synthesis of a wide array of molecular scaffolds with potential pharmacological relevance. The this compound moiety can be found within the broader chemical space of compounds investigated for various biological activities. For instance, a patent for tosylacetate-based compounds as PHGDH inhibitors, which are of interest in cancer research, lists "this compound" among the chemical compounds relevant to the synthesis of the claimed derivatives. This suggests its potential use as a starting material or an intermediate in the construction of more complex, biologically active molecules.
The general synthetic transformations that similar benzyl alcohols undergo to form more complex structures include:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, which are key functional groups for forming carbon-carbon and carbon-nitrogen bonds.
Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, which can act as protecting groups or be part of the final molecular structure.
Halogenation: The hydroxyl group can be substituted by other halogens to create more reactive intermediates for coupling reactions.
These transformations allow for the incorporation of the 2-chloro-4,5-dimethylphenyl group into larger molecular frameworks, which is a common strategy in medicinal chemistry to explore structure-activity relationships.
Building Block in Organic Synthesis
As a functionalized aromatic compound, this compound serves as a valuable building block in organic synthesis. Chemical suppliers list this compound as an organic building block, highlighting its role in the construction of more complex molecules. Its utility stems from the reactivity of both the aromatic ring and the benzylic alcohol. The chloro and dimethyl substituents on the phenyl ring direct further electrophilic aromatic substitution reactions, allowing for the regioselective introduction of other functional groups.
The benzylic alcohol functionality is a versatile handle for a variety of chemical transformations. For example, it can be converted to a leaving group, enabling nucleophilic substitution reactions. This allows for the attachment of the 2-chloro-4,5-dimethylbenzyl moiety to various molecular fragments.
| Functional Group | Potential Transformation | Resulting Intermediate |
| Hydroxyl Group | Oxidation | (2-Chloro-4,5-dimethylphenyl)carbaldehyde |
| Hydroxyl Group | Esterification | (2-Chloro-4,5-dimethylphenyl)methyl acetate |
| Hydroxyl Group | Etherification | Benzyl ether derivative |
| Aromatic Ring | Further Substitution | Poly-substituted benzene (B151609) derivative |
Potential in Polymer Chemistry and Advanced Materials
The application of this compound in polymer chemistry and advanced materials is an area of potential, though not extensively explored in dedicated studies. Substituted benzyl alcohols, in general, can be utilized in several ways in polymer science:
Monomer Synthesis: The compound could be chemically modified to introduce polymerizable groups, such as vinyl or acrylic moieties. The resulting monomer could then be polymerized to create polymers with specific properties conferred by the chloro and dimethylphenyl groups, such as altered solubility, thermal stability, or refractive index.
Polymer Modification: The hydroxyl group allows for the grafting of this molecule onto existing polymer chains, thereby modifying the surface properties or bulk characteristics of the material.
Initiator for Polymerization: Benzyl alcohol derivatives can act as initiators for certain types of polymerization reactions.
The presence of a halogen atom and methyl groups could potentially enhance properties like flame retardancy or hydrophobicity in the resulting polymers.
Contribution to Sustainable Chemical Processes
The principles of green chemistry encourage the use of safer solvents and the development of more efficient and less hazardous chemical processes. Methanol (B129727) and its derivatives are central to discussions around the "methanol economy," which proposes methanol as a key chemical building block and energy carrier derived from renewable resources.
While this compound itself is a more complex derivative, its synthesis and utilization can be evaluated from a green chemistry perspective. The development of catalytic and environmentally benign methods for the synthesis of substituted benzyl alcohols is an active area of research. These methods often aim to replace traditional stoichiometric reagents with catalytic systems and to use greener solvents.
The use of methanol as a C1 building block is a key aspect of sustainable chemistry. While this specific compound is not a direct C1 source, its synthesis from toluene (B28343) or xylene derivatives, which can be obtained from renewable feedstocks in the future, aligns with the broader goals of a sustainable chemical industry. The efficient and selective functionalization of such platform chemicals is crucial for reducing waste and energy consumption in the chemical industry.
Future Research Directions
Development of Novel and Greener Synthetic Routes
The pursuit of environmentally benign chemical processes is a paramount goal in modern synthesis. Future research into (2-Chloro-4,5-dimethylphenyl)methanol should prioritize the development of synthetic pathways that align with the principles of green chemistry.
Key areas for exploration could include:
Biocatalytic Reduction: Utilizing enzymes such as alcohol dehydrogenases for the stereoselective reduction of the corresponding aldehyde, 2-chloro-4,5-dimethylbenzaldehyde. This approach offers high selectivity under mild aqueous conditions, minimizing waste.
Catalytic Hydrogenation with Earth-Abundant Metals: Investigating catalysts based on iron, copper, or nickel for the reduction of the precursor aldehyde or carboxylic acid. These metals offer a more sustainable and cost-effective alternative to precious metal catalysts like palladium or platinum.
Electrochemical Synthesis: Exploring electro-organic methods for the synthesis of substituted benzyl (B1604629) alcohol derivatives can offer a sustainable and green alternative. youtube.com This could involve the persulfate-mediated electrosynthesis in biphasic systems, which avoids harsh chemical oxidants or reductants. youtube.com
Transition-Metal-Free Radical Coupling: A recently developed benign pathway for synthesizing substituted alcohols involves the radical coupling of aromatic alcohols, initiated by a dual-role reagent like t-BuONa which acts as both a base and a radical initiator. chalmers.seresearchgate.net This method proceeds under transition-metal-free conditions, offering an excellent yield. chalmers.seresearchgate.net
| Synthetic Approach | Potential Precursor | Key Advantages |
| Biocatalytic Reduction | 2-Chloro-4,5-dimethylbenzaldehyde | High stereoselectivity, mild conditions, aqueous media |
| Catalytic Hydrogenation | 2-Chloro-4,5-dimethylbenzaldehyde | Use of earth-abundant metals, cost-effective |
| Electrochemical Synthesis | 2-Chloro-4,5-dimethylbenzoic acid | Avoids bulk chemical reagents, high atom economy |
| Radical Coupling | Aromatic alcohols | Transition-metal-free, efficient C-C bond formation |
Exploration of New Catalytic Systems for Selective Transformations
The hydroxyl group of this compound is a prime site for catalytic transformations, particularly selective oxidation to the corresponding aldehyde, a valuable intermediate in fine chemicals and pharmaceuticals.
Future research should focus on:
Aerobic Oxidation with Nanocatalysts: Designing catalysts composed of supported noble metal nanoparticles (e.g., Pd, Au, Ru) for aerobic oxidation, using molecular oxygen or air as the ultimate oxidant. mdpi.comresearchgate.net Research on bimetallic nanoparticles, such as Au-Pd, has shown enhanced selectivity and activity for benzyl alcohol oxidation. mdpi.comacs.org
Photocatalytic Systems: Investigating semiconductor-based photocatalysts (e.g., modified TiO2) for the oxidation of this compound using light as the energy source. chemrxiv.org This approach offers a green and sustainable method for chemical transformations. chemrxiv.org
Heterogeneous Catalysis with Immobilized Oxidants: Developing solid-supported catalysts, such as polymer-immobilized TEMPO, which can facilitate selective oxidation and are easily recoverable, thus simplifying product purification and catalyst recycling. acs.orgresearchgate.net
Metal Nitrate (B79036) Catalysis: The use of ferric nitrate and other metallic nitrates has demonstrated high efficiency in the selective oxidation of benzyl alcohols to their corresponding aldehydes under mild conditions. frontiersin.org Exploring these systems for this compound could provide a cost-effective and practical oxidation method. frontiersin.org
| Catalytic System | Transformation | Potential Product | Advantages |
| Supported Pd-Au Nanoparticles | Aerobic Oxidation | 2-Chloro-4,5-dimethylbenzaldehyde | High selectivity, use of air as oxidant |
| Ni@C/TiO2 | Photocatalytic Oxidation | 2-Chloro-4,5-dimethylbenzaldehyde | Green energy source, solvent-controlled selectivity |
| Immobilized TEMPO | Selective Oxidation | 2-Chloro-4,5-dimethylbenzaldehyde | Catalyst recyclability, simplified workup |
| Ferric Nitrate | Oxidation | 2-Chloro-4,5-dimethylbenzaldehyde | Mild conditions, high conversion rates |
Investigation of Atypical Reactivity Profiles
The specific substitution pattern of this compound, with a chlorine atom ortho to the methanol (B129727) group and two methyl groups on the aromatic ring, may lead to unique reactivity.
Potential areas of investigation include:
Ortho-Lithiation and Functionalization: Exploring directed ortho-metalation, where the hydroxyl group directs a strong base to deprotonate the C6 position, allowing for the introduction of a variety of electrophiles. The electronic and steric effects of the existing substituents would likely influence the feasibility and outcome of this reaction.
Intramolecular Cyclization Reactions: Investigating conditions that could promote intramolecular reactions, such as cyclization to form heterocyclic structures, potentially through activation of the benzylic alcohol and subsequent nucleophilic attack by the ortho-chloro substituent or an adjacent methyl group under specific catalytic conditions.
Halogen Exchange Reactions: Studying the potential for nucleophilic aromatic substitution of the chlorine atom, which is typically difficult but might be facilitated by neighboring group participation or under specific catalytic conditions, such as those used in Buchwald-Hartwig amination or Suzuki coupling, after conversion of the alcohol to a less coordinating group.
Reactions with Atomic Chlorine: Investigating the reaction with atomic chlorine could lead to the formation of various products, including chlorobenzyl alcohols and dibenzyl ether, providing insights into its atmospheric chemistry or for targeted synthesis. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Modern chemical production and discovery are increasingly reliant on continuous flow and automated synthesis technologies for improved efficiency, safety, and scalability. wikipedia.orgxtalpi.com
Future work in this area could involve:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound. Flow chemistry offers enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling. nih.govsyrris.com
Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures, residence times) for transformations of this compound, such as its oxidation or etherification. sigmaaldrich.commetoree.com This would accelerate the discovery of optimal synthetic protocols.
Advanced Materials Applications and Functionalization Strategies
Substituted benzyl alcohols are versatile building blocks for advanced materials due to the reactivity of the hydroxyl group.
Promising research directions include:
Polymer Functionalization: Using this compound as a functionalizing agent for polymers. The hydroxyl group can be used to graft the molecule onto polymer backbones through esterification or etherification, potentially imparting properties such as altered solubility, thermal stability, or flame retardancy due to the chlorine atom.
Precursor for Specialty Resins: Investigating the use of this compound in the synthesis of specialty epoxy or polyester (B1180765) resins. patsnap.com Its incorporation could modify the physical properties of the resulting polymers, such as their refractive index, mechanical strength, or chemical resistance.
Synthesis of Novel Ligands: Converting the hydroxyl group into other functionalities to create novel ligands for coordination chemistry. The specific electronic and steric profile of the (2-chloro-4,5-dimethylphenyl) moiety could lead to metal complexes with unique catalytic or photophysical properties.
Development of Aroma Chemicals: Given that many substituted aromatic alcohols have applications in the fragrance industry, exploring the olfactory properties of this compound and its derivatives could be a commercially relevant research avenue. renub.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






